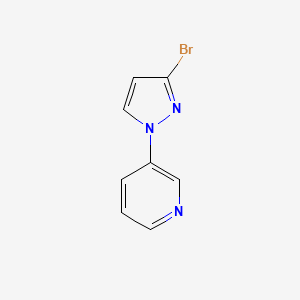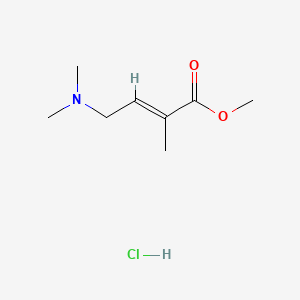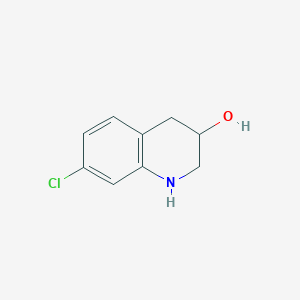
N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both an aminobutyl and a dimethylamino group attached to a naphthalene sulfonamide core, imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with naphthalene-1-sulfonyl chloride, which undergoes a substitution reaction with 4-aminobutylamine to form the intermediate N-(4-aminobutyl)naphthalene-1-sulfonamide. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a fluorescent probe due to its naphthalene core, which can be used in imaging and diagnostic applications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The aminobutyl and dimethylamino groups can facilitate binding to specific molecular targets, while the naphthalene core can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminobutyl)-naphthalene-1-sulfonamide: Lacks the dimethylamino group, which may affect its binding properties and reactivity.
5-(Dimethylamino)naphthalene-1-sulfonamide: Lacks the aminobutyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the presence of both aminobutyl and dimethylamino groups, which confer distinct chemical and physical properties. These functional groups enhance its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-(4-aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-19(2)15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)18-12-4-3-11-17/h5-10,18H,3-4,11-12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMHFECDAYBWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)


![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)


![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)

![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)

![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)


